molecular formula C7H14S B13314527 2-Cyclopentylethane-1-thiol

2-Cyclopentylethane-1-thiol

Cat. No.: B13314527
M. Wt: 130.25 g/mol
InChI Key: PWBXJTYJQWECJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentylethane-1-thiol is an organic compound characterized by a cyclopentane ring attached to an ethane chain, which is further bonded to a thiol group. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethyl thioglycolate, followed by hydrolysis to yield the desired thiol compound. Another method includes the reaction of cyclopentyl bromide with sodium ethanethiolate under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiolates.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted ethanes depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentylethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Cyclopentylethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

    2-Cyclopentylethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    Cyclopentylmethanethiol: Contains a methylene bridge between the cyclopentane ring and the thiol group.

    2-Cyclopentylpropane-1-thiol: Similar structure with an additional carbon in the ethane chain.

Uniqueness: 2-Cyclopentylethane-1-thiol is unique due to its specific combination of a cyclopentane ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

2-cyclopentylethanethiol

InChI

InChI=1S/C7H14S/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2

InChI Key

PWBXJTYJQWECJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.